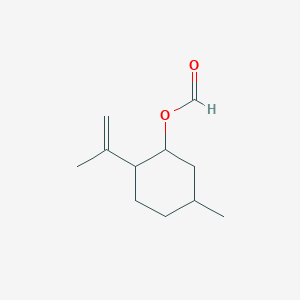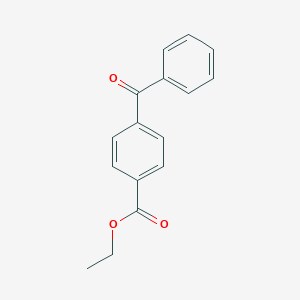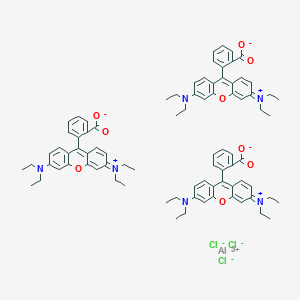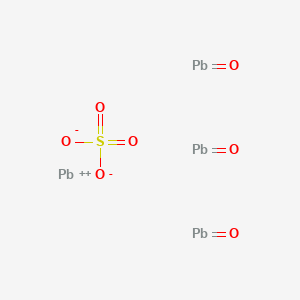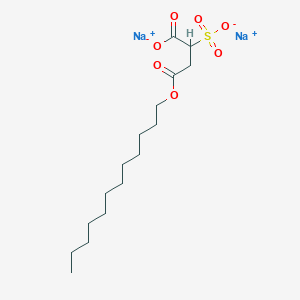
Disodium 4-dodecyl 2-sulphonatosuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 4-dodecyl 2-sulphonatosuccinate is a sulfate-free anionic surfactant known for its mildness and excellent foaming properties. It is commonly used in personal care products such as shampoos, bubble baths, and body washes due to its ability to create a rich, creamy lather while being less irritating than other surfactants like sodium lauryl sulfate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Disodium 4-dodecyl 2-sulphonatosuccinate is synthesized through a two-step process involving esterification and sulfonation reactions. In the esterification step, lauryl alcohol reacts with maleic anhydride to form lauryl maleate. This intermediate then undergoes sulfonation with sodium bisulfite to produce disodium 4-lauryl sulfosuccinate .
Industrial Production Methods: The industrial production of disodium 4-lauryl sulfosuccinate follows the same synthetic route but is optimized for large-scale manufacturing. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The process involves the use of reactors designed to handle the exothermic nature of the reactions and to maintain the required temperatures and pressures .
Analyse Chemischer Reaktionen
Types of Reactions: Disodium 4-dodecyl 2-sulphonatosuccinate primarily undergoes substitution reactions due to the presence of its sulfonate group. It can also participate in hydrolysis reactions under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or amines.
Hydrolysis Reactions: These reactions occur in the presence of strong acids or bases, leading to the breakdown of the ester linkage.
Major Products: The major products formed from these reactions include lauryl alcohol and maleic acid derivatives, depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
Disodium 4-dodecyl 2-sulphonatosuccinate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and stability of reactants.
Biology: It is employed in cell lysis buffers for protein extraction due to its mild nature.
Medicine: It is used in formulations for topical medications and as a component in drug delivery systems.
Industry: It finds applications in the formulation of cleaning agents, emulsifiers, and dispersants
Wirkmechanismus
Disodium 4-dodecyl 2-sulphonatosuccinate exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better wetting and spreading. This action is due to its amphiphilic nature, with the hydrophobic lauryl chain interacting with non-polar substances and the hydrophilic sulfonate group interacting with water. This dual interaction facilitates the emulsification and dispersion of oils and other hydrophobic substances .
Vergleich Mit ähnlichen Verbindungen
- Disodium cetearyl sulfosuccinate
- Disodium cocosulfosuccinate
- Disodium isodecyl sulfosuccinate
Comparison: Disodium 4-dodecyl 2-sulphonatosuccinate is unique in its balance of mildness and foaming ability. While other sulfosuccinates like disodium cetearyl sulfosuccinate and disodium cocosulfosuccinate also offer mildness, they may not provide the same level of foaming. Disodium isodecyl sulfosuccinate, on the other hand, is more hydrophobic and may not be as effective in aqueous formulations .
Eigenschaften
IUPAC Name |
disodium;4-dodecoxy-4-oxo-2-sulfonatobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O7S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-23-15(17)13-14(16(18)19)24(20,21)22;;/h14H,2-13H2,1H3,(H,18,19)(H,20,21,22);;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAXLGGEEQLLKV-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28Na2O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13192-12-6 |
Source


|
| Record name | Disodium 4-lauryl sulfosuccinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013192126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium 4-dodecyl 2-sulphonatosuccinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.848 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISODIUM 4-LAURYL SULFOSUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A027SCK0B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
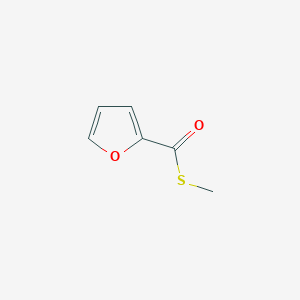
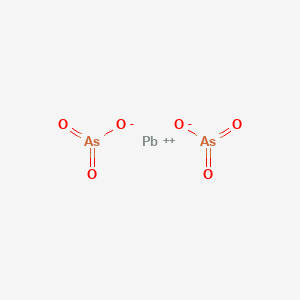
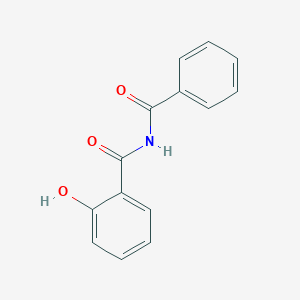
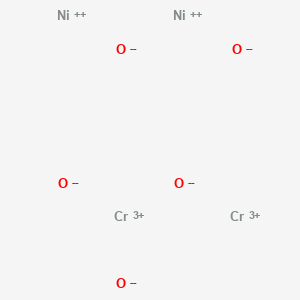
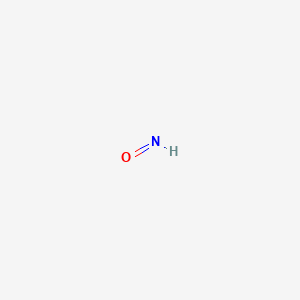

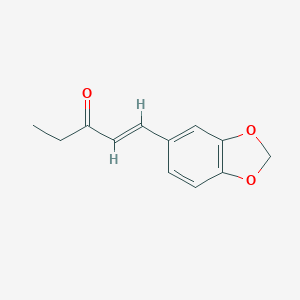
![[(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate](/img/structure/B88958.png)
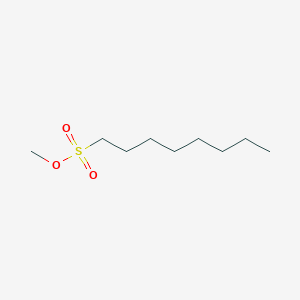
![6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride](/img/structure/B88962.png)
